3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester 3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13460499
InChI: InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)20(3)15-9-10-21(11-15)18(23)24-12-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12,19H2,1-3H3/t15?,16-/m0/s1
SMILES: CC(C)C(C(=O)N(C)C1CCN(C1)C(=O)OCC2=CC=CC=C2)N
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol

3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13460499

Molecular Formula: C18H27N3O3

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C18H27N3O3
Molecular Weight 333.4 g/mol
IUPAC Name benzyl 3-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)20(3)15-9-10-21(11-15)18(23)24-12-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12,19H2,1-3H3/t15?,16-/m0/s1
Standard InChI Key SUBJWJLUZAOIBL-LYKKTTPLSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(C)C1CCN(C1)C(=O)OCC2=CC=CC=C2)N
SMILES CC(C)C(C(=O)N(C)C1CCN(C1)C(=O)OCC2=CC=CC=C2)N
Canonical SMILES CC(C)C(C(=O)N(C)C1CCN(C1)C(=O)OCC2=CC=CC=C2)N

Introduction

3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound belonging to the class of amino acid derivatives. It features a pyrrolidine ring, a carboxylic acid group, and an esterified benzyl group. The compound's unique stereochemistry, with specific configurations at multiple chiral centers, contributes to its potential biological activity and therapeutic applications .

Chemical Formula and Molecular Weight

  • Molecular Formula: C18H27N3O3

  • Molecular Weight: 333.4 g/mol

Synonyms

  • (R)-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

  • (R)-Benzyl 3-((S)-2-amino-N,3-dimethylbutanamido)pyrrolidine-1-carboxylate

  • DB-247451

Synthesis Methods

The synthesis of 3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester involves several organic chemistry methods. Each method requires precise control over reaction conditions such as temperature, pH, and concentration to achieve high yields and purity of the final product. Common techniques used for synthesis include peptide coupling reactions and esterification.

Biological Activity and Potential Applications

The biological activity of this compound is influenced by its stereochemistry and structural features. Compounds with similar structures often exhibit enhanced bioactivity due to their ability to interact effectively with biological targets. While specific biological activities of this compound are not widely documented, its structural components suggest potential applications in drug development, particularly in targeting specific biological pathways.

Analytical Techniques for Characterization

Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are typically used to confirm the identity and purity of the compound. These methods provide detailed information about the compound's structure and help in monitoring the synthesis process.

Comparison with Similar Compounds

Similar compounds, such as (S)-2-{[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester, also belong to the class of pyrrolidine derivatives and are studied for their potential pharmacological activities. These compounds often feature amino acid moieties and are of interest in medicinal chemistry due to their potential interactions with biological systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator